6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic molecule featuring three key structural motifs:
- Dihydropyridazin-3-one core: A six-membered ring with two adjacent nitrogen atoms and a ketone group, known for its bioactivity in anti-inflammatory and kinase inhibition contexts .
- Benzodioxole substituent: A 1,3-benzodioxole group at position 6, which enhances lipophilicity and may improve blood-brain barrier penetration .
- Oxadiazole-ethyl linkage: A 1,2,4-oxadiazole ring substituted with a 2,3-dimethoxyphenyl group, connected via an ethyl chain. Oxadiazoles are recognized for their metabolic stability and role in hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6/c1-29-18-5-3-4-15(22(18)30-2)23-24-20(33-26-23)10-11-27-21(28)9-7-16(25-27)14-6-8-17-19(12-14)32-13-31-17/h3-9,12H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVGYEBXJDCPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the oxadiazole ring: This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the benzodioxole and oxadiazole units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base.
Formation of the dihydropyridazinone ring: This can be accomplished through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Benzodioxole Ring Reactivity
The 1,3-benzodioxole moiety is susceptible to ring-opening reactions under acidic or oxidative conditions. Key reactions include:
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in electrophilic substitutions and ring-opening reactions:
Dihydropyridazinone Reactivity
The dihydropyridazinone core undergoes redox and substitution reactions:
Methoxy Group Reactivity
The 2,3-dimethoxyphenyl substituent undergoes demethylation and electrophilic substitution:
Cross-Coupling Reactions
The aryl and heteroaryl groups enable transition-metal-catalyzed couplings:
| Reaction Type | Catalyst/Base | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75 | |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Alkynylated analogs | 55–70 |
Stability Under Synthetic Conditions
The compound’s stability varies significantly:
Functionalization for Drug Discovery
Common derivatization strategies include:
| Strategy | Purpose | Example Modification | Reference |
|---|---|---|---|
| Esterification | Enhance solubility | Acetylation of phenolic -OH | |
| Sulfonation | Improve bioavailability | Sulfonamide formation at oxadiazole |
Scientific Research Applications
6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Structural and Functional Differences
Substituent Effects on Lipophilicity: The 2,3-dimethoxyphenyl group in the target compound increases lipophilicity compared to the thiophene analog (Table 1). This may enhance membrane permeability but reduce aqueous solubility .
Synthetic Accessibility: The target compound’s ethyl-linked oxadiazole likely requires multi-step synthesis, including cyclization (e.g., via Hüisgen reaction) and alkylation (similar to ’s method for pyridazinones) . In contrast, triazolothiadiazine derivatives () involve condensation reactions between triazole and thiadiazine precursors, which are less complex .
Pharmacological Implications: Oxadiazole-containing compounds (e.g., target compound and analog) are often explored as kinase or dehydrogenase inhibitors (e.g., DHODH inhibitors in ) due to their hydrogen-bonding capacity .
Biological Activity
6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining a benzodioxole moiety with a dihydropyridazine core. Its molecular formula is , and it has a molecular weight of approximately 360.4 g/mol. The structural complexity suggests multiple points of interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C19H21N3O4 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 143268-22-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. For example, compounds with similar structural motifs have been shown to inhibit enzymes like thioredoxin reductase (TrxR), which is implicated in cancer progression and oxidative stress responses .
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
In addition to its anticancer effects, this compound has exhibited antimicrobial activity against several bacterial strains. The disk diffusion method revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. Further studies are needed to elucidate the specific mechanisms behind its antimicrobial effects .
Case Studies
- Anticancer Screening : A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that the compound significantly reduced tumor spheroid growth compared to controls .
- Antimicrobial Evaluation : A separate investigation assessed the antimicrobial efficacy of various derivatives of benzodioxole compounds. The findings suggested that modifications in the side chains significantly influenced the antimicrobial potency against specific pathogens .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of polyheterocyclic compounds like this requires multi-step protocols. Begin with constructing the 1,3-benzodioxole core via cyclocondensation of catechol derivatives with dichloroethane. For the oxadiazole moiety, employ a cyclization reaction between carboxylic acid derivatives (e.g., 2,3-dimethoxyphenyl acetic acid) and amidoximes under reflux with carbodiimide coupling agents. The dihydropyridazinone ring can be synthesized via a [4+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl precursors. Optimize yields by varying solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid for cyclization steps). Monitor intermediates using TLC and HPLC .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer : Use 1H/13C NMR to verify substituent positions and stereochemistry, particularly for the dihydropyridazinone ring (e.g., coupling constants for vicinal protons). High-resolution mass spectrometry (HRMS) confirms molecular weight (±5 ppm accuracy). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyridazinone ring). Purity (>95%) should be validated via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. How can computational tools predict physicochemical properties relevant to drug discovery?
- Methodological Answer : Use SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and solubility. For example:
Advanced Research Questions
Q. What experimental designs are suitable for resolving contradictory bioactivity data across cell-based assays?
- Methodological Answer : Contradictions may arise from off-target effects or assay conditions. Use orthogonal assays :
- Primary assay : Measure IC50 in HEK293 cells transfected with target receptors (e.g., GABA-A).
- Counter-screening : Test against related receptors (e.g., GABA-B, NMDA) to rule out promiscuity.
- Cellular context : Compare results in neuronal vs. cancer cell lines (e.g., SH-SY5Y vs. MCF7) to assess tissue-specific activity. Validate findings with knockout models (CRISPR/Cas9) and isothermal titration calorimetry (ITC) for binding thermodynamics .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetics?
- Methodological Answer : Focus on modifying the oxadiazole and benzodioxole substituents:
- Replace 2,3-dimethoxyphenyl with 3,4-dichlorophenyl to enhance metabolic stability (reduce CYP450 oxidation).
- Introduce polar groups (e.g., hydroxyl or amine) on the ethyl linker to improve solubility.
Assess changes using microsomal stability assays (human liver microsomes) and plasma protein binding (equilibrium dialysis). Compare half-life (t½) and clearance rates in rodent PK studies .
Q. What in vivo models are appropriate for evaluating neuropharmacological effects, and how should endpoints be quantified?
- Methodological Answer : Use pentylenetetrazole (PTZ)-induced seizure models in mice to test anticonvulsant activity. Monitor:
- Latency to seizure onset (video tracking).
- EEG biomarkers (e.g., spike-wave discharges).
For anxiolytic effects, employ the elevated plus maze and open field test , quantifying time spent in open arms or center zones. Pair with cerebrospinal fluid (CSF) sampling to measure compound concentration via LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in silico ADMET predictions and experimental toxicity results?
- Methodological Answer : Discrepancies often arise from oversimplified computational models. For example, if SwissADME predicts low hepatotoxicity but in vitro assays show high cytotoxicity:
- Perform reactive metabolite screening (e.g., glutathione trapping assays) to identify toxic quinone intermediates.
- Use transgenic hepatocytes (e.g., HepaRG cells) to assess metabolic activation.
Refine computational models by incorporating QSAR datasets specific to dihydropyridazinones .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization
| Intermediate | Synthesis Step | Key Spectral Data (NMR) |
|---|---|---|
| Benzodioxole precursor | Cyclocondensation | δ 6.85 (s, 2H, aromatic), δ 5.32 (s, 2H, OCH2O) |
| Oxadiazole-ethyl linker | Cyclization | δ 8.10 (d, J=8.4 Hz, 1H), δ 4.20 (t, J=6.0 Hz, 2H) |
Q. Table 2. Comparison of Predicted vs. Experimental logP
| Method | Predicted logP | Experimental logP (shake-flask) |
|---|---|---|
| SwissADME | 3.2 | 3.5 ± 0.3 |
| XLogP3 | 3.4 | 3.6 ± 0.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
